Brigatinib (AP26113, Alunbrig) is a synthetic molecule classified as a tyrosine kinase inhibitor (TKI). [] It plays a significant role in scientific research as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and other kinases. [] Brigatinib has been extensively studied for its potential in treating cancers driven by these kinases.
Future research directions for Brigatinib include:- Further investigation into its efficacy in treating a broader range of ALK+ and ROS1+ malignancies. [] - Continued development of precision dosing strategies based on pharmacokinetic and pharmacodynamic modeling. [] - Exploration of combination therapies involving Brigatinib and other targeted agents or chemotherapies. [] - Research to identify potential biomarkers for predicting response to Brigatinib treatment and developing strategies to overcome resistance. [, ]
Brigatinib was developed by ARIAD Pharmaceuticals and received approval from the United States Food and Drug Administration in 2017 for use in patients with ALK-positive NSCLC. It is classified under the chemical group of phosphine oxides, which contributes to its pharmacological activity by enhancing its selectivity for ALK over other kinases.
The synthesis of brigatinib involves multiple steps, typically starting from simple organic compounds. A notable method includes the synthesis of the intermediate 2-methoxy-4-(4-(4-methylpiperazine-1-yl)piperidine-1-yl)aniline. Key steps in this synthesis involve:
Brigatinib's molecular structure can be described as follows:
The U-shaped conformation allows brigatinib to effectively bind to the ATP-binding site of ALK, providing a mechanism for its inhibitory action.
Brigatinib undergoes several key reactions during its synthesis:
Brigatinib functions primarily by inhibiting ALK, which is involved in cellular signaling pathways that promote tumor growth. Its mechanism includes:
Brigatinib exhibits several notable physical and chemical properties:
These properties are significant for formulating effective drug delivery systems .
Brigatinib is primarily used in clinical oncology for treating patients with ALK-positive NSCLC. Its applications include:
Brigatinib (C₂₉H₃₉ClN₇O₂P; molecular weight 584.10 g/mol) features a bis-anilinopyrimidine core that serves as the structural foundation for its kinase inhibitory activity. The molecule incorporates a unique ortho-dimethylphosphine oxide (DMPO) substituent on the C4 aniline ring, distinguishing it from other anaplastic lymphoma kinase (ALK) inhibitors. This DMPO group functions as a potent hydrogen-bond acceptor, enabling critical interactions with the kinase domain of ALK while avoiding metabolic liabilities associated with conventional carbonyl-based acceptors. The phosphine oxide bond exhibits high chemical stability, as it does not undergo redox transformations typical of alcohols or carbonyls [5] [9].
The DMPO moiety and pyrimidine nitrogen atoms form an intricate hydrogen-bond network with ALK's ATP-binding pocket. X-ray crystallography reveals that brigatinib's DMPO oxygen accepts hydrogen bonds from the hinge region residue Met1199 and the catalytic residue Lys1150. This dual interaction stabilizes the DFG-in conformation of ALK while displacing water molecules from the hydrophobic pocket. The chlorine atom at the C5 position of pyrimidine enhances hydrophobic contacts with the gatekeeper residue Leu1196, contributing to activity against resistance mutations [6] [9].
Table 1: Key Functional Groups and Their Roles in Brigatinib
Structural Element | Chemical Role | Biological Function |
---|---|---|
Bis-anilinopyrimidine core | Scaffold for kinase binding | Anchors molecule to ATP-binding site |
Dimethylphosphine oxide (DMPO) | Hydrogen-bond acceptor | Binds Met1199/Lys1150; enhances selectivity |
C5-chloropyrimidine | Hydrophobic anchor | Interacts with Leu1196 gatekeeper residue |
Dimethylamino piperidine | Solubility enhancer | Improves aqueous solubility without sacrificing potency |
The optimized industrial synthesis involves a convergent two-step sequence:
SAR studies revealed critical determinants of ALK inhibition:
Table 2: Impact of Structural Modifications on ALK Inhibition
Structural Modification | ALK WT IC₅₀ (nM) | ALK L1196M IC₅₀ (nM) | Key Property Change |
---|---|---|---|
Removal of DMPO | 420 | >1000 | 98% loss of cellular potency |
C5-H instead of Cl | 46 | 210 | 5-fold ↓ blood-brain barrier penetration |
4-Methylpiperidine (no NMe₂) | 1.1 | 3.2 | 3-fold ↓ solubility at pH 6.5 |
Brigatinib (optimized) | 0.6 | 0.8 | Balanced potency/solubility |
Brigatinib is classified as a BCS Class I compound, demonstrating high solubility and high permeability:
Table 3: Solubility and Permeability Parameters of Brigatinib
Parameter | Value | Test Condition |
---|---|---|
Water solubility | 0.151 mg/mL | 25°C, pH 7.0 |
Solubility at pH 1.2 | >5 mg/mL | Simulated gastric fluid, 37°C |
Apparent permeability (Papp) | 22.4 × 10⁻⁶ cm/s | Caco-2 model, pH 7.4 |
Human fraction absorbed | >90% (estimated) | Population PK modeling |
Blood-brain barrier penetration | Brain-to-plasma ratio: 0.99 | Murine model, 180 mg/kg dose |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7